molecular formula C10H15N3O2 B6265938 (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol CAS No. 2230789-94-1

(S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol

Cat. No.: B6265938
CAS No.: 2230789-94-1
M. Wt: 209.2
InChI Key:
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Description

(S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol is a chemical compound with a molecular weight of 209.2 g/mol. It is characterized by the presence of a pyrimidine ring substituted with a morpholine derivative and a methanol group. This compound is primarily used in research and development settings, particularly in the field of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol typically involves the reaction of a pyrimidine derivative with a morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can undergo reduction to form a dihydropyrimidine derivative.

    Substitution: The morpholine ring can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.

    (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)propanol: Similar structure with a propanol group instead of methanol.

Uniqueness

(S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol is unique due to its specific combination of a pyrimidine ring, morpholine derivative, and methanol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

2230789-94-1

Molecular Formula

C10H15N3O2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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